molecular formula C21H20N2O6 B2488616 N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide CAS No. 1020252-34-9

N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide

Cat. No. B2488616
CAS RN: 1020252-34-9
M. Wt: 396.399
InChI Key: DNNUJBPCLOKTLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide" often involves condensation reactions between hydrazides and aldehydes or ketones, with specific conditions tailored to enhance yields and reduce reaction times. For instance, Aslam et al. (2013) describe the synthesis of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides using thermal methods and ultrasonic baths for efficiency (Aslam et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using spectroscopic techniques such as NMR, infrared, and mass spectrometry, with some structures being further confirmed by X-ray crystallography. For example, Jin et al. (2006) provided X-ray crystallographic data for compound 3i, confirming its molecular structure (Jin et al., 2006).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their reactivity towards different reagents. Tamm et al. (1996) explored reactions involving isocyanide and ylidene complexes of boron, demonstrating the versatility of such compounds in forming diverse structures (Tamm et al., 1996).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, play a significant role in the applicability of these compounds. The crystal structure involves intermolecular interactions that can influence the compound's stability and reactivity. For instance, Wang et al. (2008) discussed the crystal structure of a related compound, highlighting the importance of intermolecular hydrogen bonds (Wang et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards various functional groups, are critical for understanding the potential applications of these compounds. Studies such as those by Bharty et al. (2015) delve into the spectral characterization and reactivity, providing insights into the compounds' behavior under different conditions (Bharty et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

  • Spiro(indenepyrazole) and Indenotriazinone Derivatives : Synthesis involving N-substituted-5′-amino-4′-cyano-1,3-dioxo-1,3-dihydro-spiro[indene-2,3′-pyrazole]-2′(1H) carbothioamides and 4-substituted-3-thioxo-3H-indeno[1,2-e][1,2,4] triazin-9(4H)-ones has been reported. This involves reactions of 4-substituted thiosemicarbazides with (1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile in ethyl acetate (Hassan et al., 2010).

Bioactivity and Medicinal Applications

  • Anti-Cancer Properties : Synthesized derivatives, such as 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole, were evaluated for antiproliferative activities against cancer cells. Compounds showed significant efficacy against PC3 cells and moderate activities against Bcap37 and BGC823 cells (Jin et al., 2006).
  • Apoptosis Induction : A series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides were identified as inducers of apoptosis in human colorectal carcinoma HCT116 cells, hepatocellular carcinoma cancer SNU398 cells, and human colon cancer RKO cells. These compounds were also inhibitors of tubulin polymerization (Sirisoma et al., 2009).

Chemical Reactions and Structures

  • Reactions with Dicyanomethylene Compounds : Studies have shown reactions of various compounds, including (1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile, resulting in the formation of derivatives like oxoindeno-pyrrolylidenehydrazide and spiro[pyrrolylidene-4,1′(cyclohexa-2′,5′-dienylidene)]propanedinitrile (Hassan et al., 2008).
  • X-Ray Crystallography : The crystal structures of various derivatives have been determined, elucidating the molecular arrangements and intermolecular interactions (He & Zhu, 2008).

Antiviral Properties

  • Anti-HIV Activity : A series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides exhibited notable anti-HIV-1 activity, with some compounds showing significant effectiveness against the virus without toxicity in human lymphocytes and other cells (Aslam et al., 2014).

Future Directions

The future directions for this compound could involve further modifications to improve its inhibitory activity on protein kinase CK2 . Additionally, the synthetic value of MCRs will definitely increase when they are carried out in an aqueous medium .

properties

IUPAC Name

N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-11(17-18(24)13-7-5-6-8-14(13)19(17)25)22-23-21(26)12-9-15(27-2)20(29-4)16(10-12)28-3/h5-10,24H,1-4H3,(H,23,26)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUOKRHGRAMBQM-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide

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